molecular formula C11H13N3O2S2 B2808993 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448136-64-8

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2808993
CAS RN: 1448136-64-8
M. Wt: 283.36
InChI Key: YGQGRUNXZVXGIM-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and thiadiazole rings, as well as the various functional groups attached to these rings . The exact structure would depend on the specific locations of these groups on the rings.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and thiadiazole rings, as well as the various functional groups . For example, the thiophene ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Electrophilic Substitution Reactions

Thiophene, being a heterocycle with a sulfur atom, readily undergoes electrophilic substitution reactions. These reactions involve the replacement of a hydrogen atom with an electrophile. The position of substitution depends on the heteroatom and substituents on the ring. Typically, simple thiophenes yield 2-substituted derivatives due to favorable conjugation in the cationic intermediate. The C=C bond effectively delocalizes the positive charge in the intermediate, leading to the observed regioselectivity .

Suzuki–Miyaura Coupling

The compound’s aryl substituents can participate in Suzuki–Miyaura cross-coupling reactions. This powerful method enables the formation of carbon–carbon bonds, crucial for constructing complex molecules. Researchers can use this compound as a partner in coupling reactions to synthesize diverse organic compounds .

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(15)12-5-9(16-2)8-3-4-17-6-8/h3-4,6,9H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQGRUNXZVXGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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